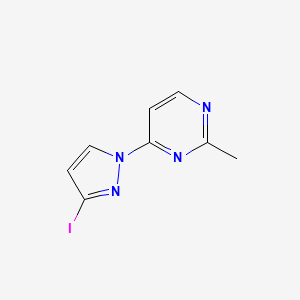

4-(3-iodo-1H-pyrazol-1-yl)-2-methylpyrimidine

描述

4-(3-Iodo-1H-pyrazol-1-yl)-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a 3-iodo-pyrazole moiety at position 4. The iodine atom introduces significant steric and electronic effects, influencing reactivity and physicochemical properties.

属性

分子式 |

C8H7IN4 |

|---|---|

分子量 |

286.07 g/mol |

IUPAC 名称 |

4-(3-iodopyrazol-1-yl)-2-methylpyrimidine |

InChI |

InChI=1S/C8H7IN4/c1-6-10-4-2-8(11-6)13-5-3-7(9)12-13/h2-5H,1H3 |

InChI 键 |

HHFMEGWRBPNZQH-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC=CC(=N1)N2C=CC(=N2)I |

产品来源 |

United States |

准备方法

Synthesis Overview and Key Strategies

The preparation of 4-(3-iodo-1H-pyrazol-1-yl)-2-methylpyrimidine generally follows these key steps:

- Formation of the pyrazole core with appropriate substitution.

- Introduction of iodine at the 3-position of the pyrazole ring .

- Attachment of the pyrazole moiety to the 4-position of 2-methylpyrimidine through nucleophilic substitution or related coupling reactions.

Preparation of the 3-iodo-1H-pyrazole Intermediate

The iodination of pyrazoles at the 3-position is a critical step. Literature reports several approaches:

Selective iodination of pyrazole derivatives can be achieved using iodine sources under mild conditions. For instance, 4-(5-iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine derivatives were prepared by treating the corresponding pyrazole-pyrimidine intermediates with iodine reagents in the presence of bases such as cesium carbonate in DMF at room temperature.

Protection of the pyrazole nitrogen with groups like 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) facilitates regioselective iodination and subsequent transformations. This protection strategy was used to prepare mixtures of 4-{5-iodo-1-[(2-(trimethylsilyl)ethoxy)methyl]-1H-pyrazol-4-yl}-2-(methylthio)pyrimidine and 4-{3-iodo-1-[(2-(trimethylsilyl)ethoxy)methyl]-1H-pyrazol-4-yl}-2-(methylthio)pyrimidine.

Coupling of Pyrazole to 2-Methylpyrimidine

The attachment of the iodinated pyrazole to the pyrimidine ring is typically accomplished by nucleophilic substitution or palladium-catalyzed cross-coupling reactions:

Nucleophilic substitution at the 4-position of 2-methylpyrimidine derivatives bearing a suitable leaving group (e.g., halide) with the pyrazole nitrogen as the nucleophile can yield the target compound.

Pd-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura coupling) have been employed to functionalize pyrazole derivatives further, including iodinated pyrazoles, enabling the formation of complex pyrazole-pyrimidine hybrids.

Representative Preparation Procedure

A typical preparation sequence based on the literature includes:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Preparation of 4-(5-iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine | React pyrazole-pyrimidine precursor with iodine in DMF, Cs2CO3 base, room temperature, 1 h | Iodinated pyrazole-pyrimidine intermediate mixture |

| 2. Protection of pyrazole nitrogen | Add 2-(trimethylsilyl)ethoxymethyl chloride slowly to reaction mixture | Formation of SEM-protected iodopyrazole derivatives |

| 3. Purification and isolation | Standard work-up and chromatographic purification | Isolated iodinated pyrazole-pyrimidine derivatives |

Data Summary Table: Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 4-(5-iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine, pyrazole-pyrimidine precursors |

| Iodination reagent | Iodine (I2), sometimes with Cs2CO3 base |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | Room temperature |

| Reaction time | ~1 hour for iodination |

| Protection reagent | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) |

| Yield range | Not explicitly stated for this compound, but related iodopyrazole derivatives typically 70-90% |

| Purification | Chromatography |

| Functional group tolerance | Compatible with methylthio, methoxy, and other substituents on pyrimidine and pyrazole rings |

化学反应分析

Types of Reactions

4-(3-iodo-1H-pyrazol-1-yl)-2-methylpyrimidine can undergo several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: The pyrazole ring can participate in coupling reactions with various reagents to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

科学研究应用

4-(3-iodo-1H-pyrazol-1-yl)-2-methylpyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: May be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

作用机制

The mechanism of action of 4-(3-iodo-1H-pyrazol-1-yl)-2-methylpyrimidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The iodine atom and the heterocyclic structure may play crucial roles in these interactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features

Target Compound:

- Core : Pyrimidine (C₅H₅N₂).

- Substituents :

- 2-Methyl group (electron-donating, increases lipophilicity).

- 4-(3-Iodo-1H-pyrazol-1-yl) (bulky iodine enhances polarizability and reactivity in substitution reactions).

Analogs from Literature:

4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (): Core: Pyrazolo[3,4-d]pyrimidine (fused heterocycle). Substituents: Imino (NH) and p-tolyl groups. Key Difference: Fused pyrazole-pyrimidine system vs. discrete pyrazole-pyrimidine linkage in the target compound.

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Core: Thieno[3,2-d]pyrimidine (sulfur-containing fused ring). Substituents: Phenyl-pyrazolo-pyrimidine. Key Difference: Thiophene fusion enhances π-conjugation and alters electronic properties compared to the methyl-pyrimidine core.

Coumarin-Tetrazole-Pyrimidine Hybrids (): Core: Pyrimidine with coumarin (benzopyrone) and tetrazole substituents.

Physicochemical Properties

- Key Trends: Iodine increases molecular weight but reduces LogP compared to phenyl analogs. Fused systems (e.g., thienopyrimidine) exhibit higher melting points due to enhanced crystallinity.

常见问题

Q. Advanced Research Focus

- NMR Analysis :

- X-ray Crystallography :

What structural modifications of this compound enhance bioactivity, and how are these guided by SAR studies?

Q. Advanced Research Focus

- Pyrazole Modifications :

- Pyrimidine Modifications :

- Data-Driven Optimization :

How do researchers address contradictions in reported biological activities of pyrazole-pyrimidine hybrids across studies?

Advanced Research Focus

Contradictions often arise from assay conditions or cellular models. Strategies include:

- Standardized Assays : Re-evaluate potency using uniform protocols (e.g., ATP concentration fixed at 1 mM for kinase assays) .

- Cellular Context : Test compounds in isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects from off-pathway interactions .

- Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem AID 1259361 vs. ChEMBL entries) to identify consensus targets .

What methodologies are employed to study the compound’s interaction with biological macromolecules (e.g., DNA, enzymes)?

Q. Basic Research Focus

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of enzymes (e.g., thymidylate synthase) upon compound binding. A Stern-Volmer plot quantifies binding constants .

- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 3ERT for kinase targets) to predict binding poses. Validate with mutagenesis (e.g., Ala-scanning of active-site residues) .

- ITC (Isothermal Titration Calorimetry) : Directly measure thermodynamic parameters (ΔH, Kd) for compound-enzyme interactions .

What analytical techniques are critical for purity assessment and stability profiling of this compound?

Q. Basic Research Focus

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) resolve degradation products. Electrospray ionization (ESI+) detects [M+H]+ ions (expected m/z: 317.1) .

- Stability Studies :

How can researchers optimize synthetic yields while minimizing hazardous byproducts?

Q. Advanced Research Focus

- Green Chemistry Approaches :

- Byproduct Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。